N-(3,4-dimethoxybenzyl)-2-(3-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetamide
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE is a complex organic compound with a molecular formula of C20H25N3O5 It is known for its unique structure, which includes a benzodiazepine core and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzylamine and 3-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
Condensation Reaction: The 3,4-dimethoxybenzylamine is reacted with an appropriate acylating agent to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzodiazepine core.
Final Coupling: The final step involves coupling the benzodiazepine core with the acylated intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzodiazepine core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxybenzylamine
Uniqueness
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(3-METHYL-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)ACETAMIDE is unique due to its benzodiazepine core, which imparts specific pharmacological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-methyl-2,5-dioxo-3,4-dihydro-1,4-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C21H23N3O5/c1-13-21(27)24(16-7-5-4-6-15(16)20(26)23-13)12-19(25)22-11-14-8-9-17(28-2)18(10-14)29-3/h4-10,13H,11-12H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
CZFGHGVFNZWYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2C(=O)N1)CC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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